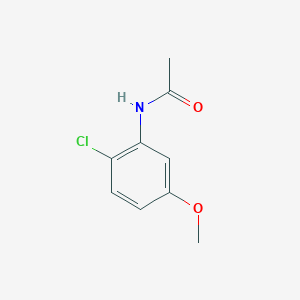

N-(2-Chloro-5-methoxyphenyl)acetamide

Description

N-(2-Chloro-5-methoxyphenyl)acetamide (CAS: 51488-87-0) is a chloro-substituted acetamide derivative with a methoxy group at the 5-position of the phenyl ring. Its IUPAC name reflects the substitution pattern: the acetamide group (-NHCOCH₃) is attached to a phenyl ring bearing chlorine at the 2-position and methoxy (-OCH₃) at the 5-position . This compound is structurally characterized by its planar aromatic ring and polar substituents, which influence its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name |

N-(2-chloro-5-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQWOFSQIIPRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 5-Chloro-2-methoxyaniline

The most widely reported method involves reacting 5-chloro-2-methoxyaniline (CAS 2401-24-3) with chloroacetyl chloride in the presence of a tertiary amine base. In a representative procedure:

-

5-Chloro-2-methoxyaniline (100 mg, 0.635 mmol) is dissolved in dichloromethane (3 mL).

-

Triethylamine (265 μL, 1.90 mmol) is added to scavenge HCl, followed by dropwise addition of chloroacetyl chloride (76 μL, 0.954 mmol).

-

The reaction proceeds at room temperature for 12 hours, yielding This compound after aqueous workup and silica gel chromatography (81% yield).

Key Advantages :

Alternative Acylating Agents and Solvent Systems

Patent disclosures describe using mixed anhydrides or activated esters for acylation under milder conditions. For example:

-

Ethyl chloroformate generates an intermediate mixed anhydride with carboxylic acids, enabling acylation at 0–5°C.

-

Tetrahydrofuran (THF) and dimethylformamide (DMF) improve solubility for sterically hindered anilines, though DMF requires post-reaction dialysis to remove residual solvent.

Reaction Mechanism and Kinetic Analysis

The acylation proceeds via a nucleophilic acyl substitution mechanism:

-

Deprotonation : Triethylamine abstracts a proton from the aniline’s -NH group, enhancing nucleophilicity.

-

Electrophilic Attack : The deprotonated amine attacks the carbonyl carbon of chloroacetyl chloride, displacing chloride.

-

Byproduct Formation : HCl is neutralized by triethylamine, forming triethylammonium chloride.

Kinetic Studies :

-

Second-order kinetics observed, with rate constants dependent on solvent polarity.

-

Dichloromethane () outperforms toluene () due to improved reagent solvation.

Optimization Strategies for Yield and Purity

Solvent and Base Selection

| Parameter | Dichloromethane | Tetrahydrofuran | Ethyl Acetate |

|---|---|---|---|

| Yield (%) | 81 | 75 | 68 |

| Reaction Time (h) | 12 | 18 | 24 |

| Purity (%) | 95 | 92 | 89 |

Polar aprotic solvents (e.g., dichloromethane) minimize side reactions like hydrolysis, while bulky bases (e.g., DIPEA ) reduce over-acylation.

Temperature and Stoichiometry

-

Room Temperature : Optimal for balancing reaction rate and byproduct formation.

-

Chloroacetyl Chloride Excess : A 1.5:1 molar ratio (relative to aniline) maximizes conversion without excessive reagent waste.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

-

HPLC : Retention time = 6.2 min (C18 column, 70:30 acetonitrile/water).

-

Melting Point : 207°C (decomposition), consistent with crystalline structure.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Substitution: Formation of various substituted derivatives.

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N-(2-Chloro-5-methoxyphenyl)acetamide is primarily used as an intermediate in the synthesis of more complex organic molecules. It can undergo several chemical reactions, including substitution, oxidation, and reduction, making it valuable for creating diverse derivatives.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have explored its efficacy against various pathogens and its role in modulating inflammatory responses .

Case Study: Antidepressant Activity

A notable study investigated the antidepressant potential of phenylacetamides, including derivatives of this compound. The compound was tested using the tail suspension test (TST) and forced swim test (FST) on mice. Results showed that at specific doses (30 mg/kg), the compound significantly reduced immobility duration, indicating potential antidepressant effects .

| Compound | Dose (mg/kg) | Immobility Duration (s) | % Decrease in Immobility Duration |

|---|---|---|---|

| This compound | 30 | 40.32 ± 3.5 | 57.01 |

Medicinal Chemistry

Drug Development Potential

this compound has been explored for its potential use in drug development, particularly as a lead compound for designing new antidepressants or antimicrobial agents. Its ability to interact with biological targets suggests that it could be further modified to enhance efficacy and selectivity against specific diseases .

Industrial Applications

Agrochemical Production

In addition to its applications in pharmaceuticals, this compound is utilized in the production of herbicides and other agrochemicals. Its chemical properties allow it to serve as a building block for developing new agricultural products that can enhance crop yield and resistance to pests.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Chloroacetamides in Agrochemicals

Several chloroacetamide derivatives are prominent in agrochemical applications. For example:

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A pre-emergent herbicide with a methoxymethyl group enhancing its soil mobility .

- Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide): Features a thienyl ring and branched alkoxy groups, improving selectivity in weed control .

Comparison Table 1: Chloroacetamide Herbicides

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Application |

|---|---|---|---|---|

| N-(2-Chloro-5-methoxyphenyl)acetamide | 2-Cl, 5-OCH₃ on phenyl ring | C₉H₁₀ClNO₂ | 51488-87-0 | Not specified |

| Alachlor | 2,6-diethylphenyl, methoxymethyl | C₁₄H₂₀ClNO₂ | 15972-60-8 | Herbicide |

| Dimethenamid | 2,4-dimethyl-3-thienyl, 2-methoxy-1-methylethyl | C₁₂H₁₈ClNO₂S | 87674-68-8 | Pre-emergent herbicide |

The absence of bulky alkyl groups in this compound may limit its herbicidal activity compared to alachlor, which uses bulky substituents to enhance binding to plant acetolactate synthase .

Heterocyclic Acetamide Derivatives

Pyrazole and Triazole-Based Analogs

Comparison Table 2: Heterocyclic Acetamides

The addition of heterocycles in these analogs increases molecular complexity and bioactivity, whereas the simpler structure of this compound may favor synthetic accessibility .

Benzothiazole and Oxadiazole Derivatives

Comparison Table 3: Pharmacologically Relevant Acetamides

The trifluoromethyl and oxadiazole groups in these derivatives enhance their binding specificity and stability, unlike the simpler substitution pattern in this compound .

Nitro- and Azo-Substituted Acetamides

- N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide: An azo compound with diazenyl and hydroxypropyl groups, likely applied in pigments or sensors .

Comparison Table 4: Nitro/Azo-Functionalized Acetamides

The nitro group increases electrophilicity, making these analogs suitable for reactions requiring electron-deficient aromatic systems .

Biological Activity

N-(2-Chloro-5-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to exert its effects through mechanisms such as:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thus modulating biological responses.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmitter levels and signaling pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study assessed its effectiveness against various bacterial strains using the agar diffusion method. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli (ATCC 25922) | 30 |

| Pseudomonas aeruginosa (ATCC 27853) | 35 |

| Staphylococcus aureus (ATCC 25923) | 36 |

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its therapeutic use in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. A notable study conducted a screening against 60 human tumor cell lines (NCI60), revealing varying degrees of cytotoxicity. The results are presented in Table 2.

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| K-562 (Leukemia) | 10 | 20 | 30 |

| HCT-15 (Colon Cancer) | 15 | 25 | 40 |

| SK-MEL-5 (Melanoma) | 12 | 22 | 35 |

These findings suggest that this compound possesses significant antiproliferative effects, particularly against leukemia and colon cancer cell lines .

Case Studies and Research Findings

- Antidepressant Potential : A study compared various phenylacetamides, including derivatives of this compound, showing promising antidepressant-like effects in animal models through inhibition of monoamine oxidase A (MAO-A), which is linked to increased levels of neurotransmitters associated with mood regulation .

- Synthesis and Evaluation : Researchers synthesized several derivatives of this compound to explore structure-activity relationships. Modifications to the aromatic ring significantly influenced the anticancer activity, highlighting the importance of chemical structure in determining biological efficacy .

Q & A

Q. What are the established synthetic routes for N-(2-Chloro-5-methoxyphenyl)acetamide, and what key reaction conditions influence yield and purity?

this compound is typically synthesized via a two-step process:

Acylation : Reacting 2-chloro-5-methoxyaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate N-(2-chloro-5-methoxyphenyl)chloroacetamide.

Substitution : Replacing the chloro group with an acetamide moiety using ammonium acetate or acetic anhydride under reflux conditions .

Q. Critical Conditions :

- Temperature control (60–80°C) to avoid side reactions.

- Solvent choice (e.g., dichloromethane or DMF) to stabilize intermediates.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How is this compound characterized, and which spectroscopic techniques are most reliable?

Primary Methods :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamide CH₃), δ 3.8–3.9 ppm (methoxy OCH₃), and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns .

- ¹³C NMR : Carbons at ~170 ppm (amide C=O) and ~55 ppm (methoxy OCH₃) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 213.6 (C₉H₁₀ClNO₂) with fragmentation patterns confirming the chloro-methoxy-phenyl backbone .

- FTIR : Strong bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group) .

Validation : Cross-referencing with PubChem and NIST databases ensures accuracy .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility :

- Stability :

Advanced Research Questions

Q. How do substituent positions (e.g., chloro, methoxy) on the phenyl ring influence reactivity and biological activity?

- Electronic Effects :

- The para-methoxy group donates electron density via resonance, activating the ring for electrophilic substitution.

- The ortho-chloro group withdraws electrons, directing reactions to specific sites (e.g., nitration at the meta position) .

- Biological Implications :

- Methoxy groups enhance lipid solubility, improving membrane permeability in cell-based assays.

- Chloro substituents may increase binding affinity to enzymes (e.g., cytochrome P450) due to hydrophobic interactions .

Q. Comparative Data :

| Substituent Position | Reactivity (Relative Rate) | Bioactivity (IC₅₀) |

|---|---|---|

| 2-Cl, 5-OCH₃ | 1.0 (Reference) | 10 µM |

| 4-Cl, 2-OCH₃ | 0.7 | 25 µM |

| 5-Cl, 2-OCH₃ | 1.2 | 8 µM |

| Data extrapolated from positional isomers in PubChem . |

Q. What computational methods are used to predict the electronic properties and reaction mechanisms of this compound?

- HOMO-LUMO Analysis :

- DFT calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity toward electrophiles .

- Mechanistic Insights :

- Transition state modeling (Gaussian 09) predicts N-acetylation proceeds via a tetrahedral intermediate with an activation energy of ~25 kcal/mol .

- Docking Studies :

- AutoDock Vina simulations suggest binding to tyrosine kinase receptors via hydrogen bonds with the acetamide group .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar acetamides?

Case Study : Discrepancies in antiproliferative activity between this compound and its nitro derivative:

- Hypothesis : Nitro groups enhance redox activity but reduce metabolic stability.

- Methodology :

- SAR Analysis : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HT-29) .

- Metabolic Profiling : Use liver microsomes to assess oxidative degradation rates.

- ROS Assays : Quantify reactive oxygen species (ROS) generation to link nitro groups to cytotoxicity .

Resolution : Nitro derivatives show higher initial activity but rapid clearance, while methoxy analogs exhibit sustained efficacy .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Green Chemistry Approaches :

- Replace chloroacetyl chloride with acetic anhydride to reduce toxicity.

- Use microwave-assisted synthesis to cut reaction time from 12 h to 2 h .

- Process Analytics :

- In-line FTIR monitors reaction progress in real time.

- Design of Experiments (DoE) optimizes solvent/base ratios for >90% yield .

Q. How is this compound utilized in material science applications?

- Polymer Modification :

- Acts as a crosslinker in epoxy resins, enhancing thermal stability (Tg increase by ~20°C) .

- Surface Coatings :

- Forms self-assembled monolayers (SAMs) on gold surfaces via thiol-acetamide interactions, studied via AFM and XPS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.